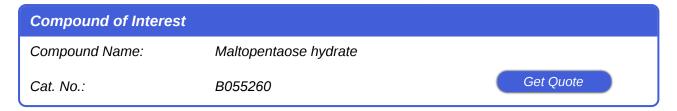


Maltopentaose Hydrate: A Comprehensive Technical Guide on Physicochemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose, a maltooligosaccharide consisting of five α -1,4-linked glucose units, is a compound of increasing interest in various scientific and industrial fields. In its hydrated form, **Maltopentaose hydrate** presents specific physicochemical characteristics that are crucial for its application in research, diagnostics, and as a potential prebiotic. This technical guide provides an in-depth overview of the core physicochemical properties of **Maltopentaose hydrate**, detailed experimental methodologies for their determination, and an exploration of its primary biological activity.

Physicochemical Properties

The fundamental physicochemical properties of **Maltopentaose hydrate** are summarized in the tables below, providing a clear reference for researchers.

Table 1: General Physicochemical Properties of Maltopentaose Hydrate



Property	Value	Reference
	(2R,3R,4S,5S,6R)-2-	
	[(2R,3S,4R,5R,6R)-6-	
	[(2R,3S,4R,5R,6R)-6-	
	[(2R,3S,4R,5R,6R)-4,5-	
	dihydroxy-2-(hydroxymethyl)-6-	
	[(2R,3S,4R,5R)-4,5,6-	
	trihydroxy-2-	
IUPAC Name	(hydroxymethyl)oxan-3-	
	yl]oxyoxan-3-yl]oxy-4,5-	
	dihydroxy-2-	
	(hydroxymethyl)oxan-3-yl]oxy-	
	4,5-dihydroxy-2-	
	(hydroxymethyl)oxan-3-yl]oxy-	
	6-(hydroxymethyl)oxane-3,4,5-	
	triol;hydrate	
Molecular Formula	C30H54O27	[1]
Molecular Weight	846.7 g/mol	[1]
CAS Number	123333-77-7	[1]
Appearance	White to off-white powder	_
Melting Point	>168 °C (decomposes)	

Table 2: Solubility Profile of Maltopentaose Hydrate

Solvent	Solubility	Temperature
Water	50 g/L	Not specified
Dimethyl Sulfoxide (DMSO)	Slightly soluble	Not specified
Methanol	Slightly soluble	Not specified

Table 3: Optical Properties of Maltopentaose Hydrate



Parameter	Value	Conditions
Specific Rotation [α]D	+176.4°	c=1, H2O, 25 °C

Table 4: Spectroscopic Data for Maltopentaose

Technique	Key Observables (Predicted/Reported)
¹H NMR (D₂O)	Complex spectrum with overlapping signals for ring protons. Anomeric protons (H-1) typically resonate in the δ 4.5-5.5 ppm region.
ATR-IR (Solid)	Broad O-H stretching band (~3300 cm ⁻¹), C-H stretching (~2900 cm ⁻¹), and a complex "fingerprint" region (below 1500 cm ⁻¹) with characteristic C-O and C-C stretching and bending vibrations of the glycosidic linkages and pyranose rings.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Maltopentaose hydrate** are outlined below.

Determination of Melting Point

The melting point of **Maltopentaose hydrate**, which is more accurately a decomposition temperature, can be determined using a capillary melting point apparatus (e.g., Mel-Temp).

Methodology:

- Sample Preparation: A small amount of the dry Maltopentaose hydrate powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.



- Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower ramp rate (1-2 °C/minute) near the melting range.
- Observation: The temperature at which the solid begins to melt (onset) and the temperature at which it completely becomes liquid (or decomposes, as indicated by charring) are recorded as the melting range.

Determination of Aqueous Solubility

The solubility of **Maltopentaose hydrate** in water can be determined using a gravimetric method.

Methodology:

- Saturation: An excess amount of Maltopentaose hydrate is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a $0.45~\mu m$ filter.
- Quantification: A known volume of the clear supernatant is transferred to a pre-weighed container and the water is evaporated to dryness under vacuum. The weight of the remaining solid is determined, and the solubility is calculated in g/L.

Measurement of Specific Optical Rotation

The specific rotation of **Maltopentaose hydrate** is measured using a polarimeter.

Methodology:

Solution Preparation: A solution of Maltopentaose hydrate of a known concentration (c, in g/mL) is prepared in deionized water.



- Polarimeter Calibration: The polarimeter is calibrated using a blank (deionized water).
- Measurement: The prepared solution is placed in a polarimeter cell of a known path length (I, in dm). The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (t).
- Calculation: The specific rotation [α]Dt is calculated using Biot's Law: [α]Dt = α / (I × c)

Spectroscopic Analysis

a) ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- Sample Preparation: A small amount of **Maltopentaose hydrate** (typically 5-10 mg) is dissolved in deuterium oxide (D₂O).
- Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
- Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or a residual solvent peak). The complex spectrum is analyzed to identify the signals corresponding to the anomeric protons and other protons of the glucose units.
- b) Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Methodology:

- Sample Preparation: A small amount of the solid Maltopentaose hydrate powder is placed directly onto the ATR crystal.
- Data Acquisition: The ATR-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- Data Analysis: The positions of the absorption bands (in cm⁻¹) and their corresponding functional groups are identified.

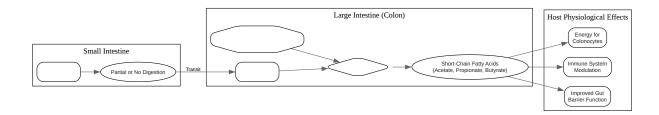


Biological Activity: Prebiotic Effect of Maltopentaose

Maltopentaose hydrate is not known to be a direct signaling molecule in human cellular pathways. Instead, its primary biological activity is as a prebiotic.[2][3] It selectively promotes the growth and activity of beneficial microorganisms in the gut, particularly Bifidobacteria.[2]

Mechanism of Action

Undigested maltopentaose reaches the colon, where it is fermented by the gut microbiota.[4] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[2][4] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes, modulating the immune system, and influencing gut-brain axis communication.[5][6][7]



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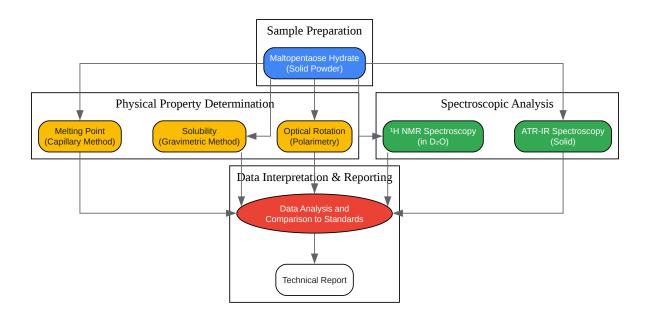
Caption: Prebiotic fermentation of Maltopentaose by gut microbiota.

Conclusion

Maltopentaose hydrate is a well-characterized oligosaccharide with defined physicochemical properties. Its primary biological role as a prebiotic, mediated through fermentation by the gut microbiota to produce beneficial short-chain fatty acids, makes it a compound of significant



interest for applications in functional foods, dietary supplements, and pharmaceutical formulations aimed at modulating the gut microbiome for improved health. The experimental protocols provided in this guide offer a foundation for the accurate characterization of this and similar carbohydrate-based molecules.



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Caption: Workflow for the physicochemical analysis of Maltopentaose Hydrate.

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